molecular formula C16H11BrN2O4S B14516578 5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid CAS No. 62936-59-8

5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid

Cat. No.: B14516578
CAS No.: 62936-59-8
M. Wt: 407.2 g/mol
InChI Key: MHEBMJWDNVSEPL-UHFFFAOYSA-N
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Description

5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid is a complex organic compound with a unique structure that includes a bromophenyl group, a hydrazinylidene moiety, and a naphthalene sulfonic acid core

Preparation Methods

The synthesis of 5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid typically involves multiple steps, including the formation of the hydrazinylidene linkage and the introduction of the bromophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazinylidene moiety can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the naphthalene sulfonic acid core provides stability and solubility.

Comparison with Similar Compounds

Similar compounds to 5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid include:

Properties

CAS No.

62936-59-8

Molecular Formula

C16H11BrN2O4S

Molecular Weight

407.2 g/mol

IUPAC Name

5-[(4-bromophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C16H11BrN2O4S/c17-11-2-4-12(5-3-11)18-19-16-14-7-6-13(24(21,22)23)9-10(14)1-8-15(16)20/h1-9,20H,(H,21,22,23)

InChI Key

MHEBMJWDNVSEPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)Br

Origin of Product

United States

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